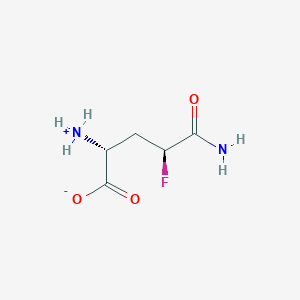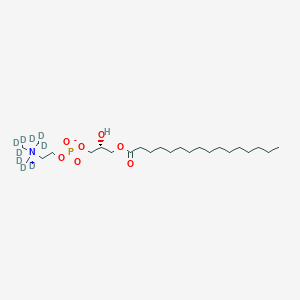
N-Acetyl Glufosinate-d3 Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl Glufosinate-d3 Disodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₇H₉D₃NNa₂O₅P and its molecular weight is 270.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities of Derivatized D-Glucans
Research has shown that chemical modifications, such as acetylation, of D-glucans can significantly alter their biological activities. These activities include antioxidation and anticoagulation, suggesting potential applications in treating diseases and clinical complications. This insight into the modification and enhancement of biological properties through chemical processes like acetylation may shed light on the potential applications of "N-Acetyl Glufosinate-d3 Disodium Salt" in similar contexts, given its acetylated nature (Kagimura et al., 2015).
Analysis of Glufosinate and Derivatives in Agricultural Contexts
The development of analytical methods for detecting glufosinate and its metabolites in soybean and corn underscores its relevance in agricultural research. Such studies are crucial for understanding the environmental and health impacts of herbicide usage, including those related to glufosinate and possibly its derivatives (Chamkasem & Harmon, 2016).
Application in Hybrid Seed Production
Glufosinate has been investigated as a male sterility agent in hybrid seed production, highlighting its utility in agricultural biotechnology. This application is particularly relevant for facilitating the production of F1 hybrid seeds, indicating the broader implications of glufosinate and its derivatives in enhancing agricultural productivity (Hawkes et al., 2011).
Enantioselective Degradation and Stability Studies
Research into the enantioselective degradation and stability of glufosinate in soil and water samples, including the formation of metabolites such as N-acetyl-glufosinate, provides essential insights into environmental persistence and behavior. These findings are critical for environmental risk assessment and management strategies related to the use of glufosinate and its derivatives (Jia et al., 2019).
Mécanisme D'action
Target of Action
N-Acetyl Glufosinate-d3 Disodium Salt is a labelled salt of N-Acetyl Glufosinate . The primary target of N-Acetyl Glufosinate is glutamine synthetase, an enzyme involved in the synthesis of glutamine from glutamate and ammonia. This enzyme plays a crucial role in nitrogen metabolism in plants.
Pharmacokinetics
As a polar compound with a molecular weight of 27015 , it is expected to have low absorption and bioavailability. Its distribution within the plant and its metabolism and excretion would depend on the plant’s physiological characteristics.
Analyse Biochimique
Biochemical Properties
N-Acetyl Glufosinate-d3 Disodium Salt plays a crucial role in biochemical reactions, particularly in the study of herbicide metabolism. It interacts with various enzymes and proteins involved in the detoxification and degradation of herbicides. The compound is known to inhibit glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia, which is toxic to cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It disrupts cell function by inhibiting glutamine synthetase, leading to an increase in ammonia levels. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress and apoptosis in plant cells, which can lead to cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of glutamine synthetase. By binding to the active site of the enzyme, the compound prevents the conversion of glutamate and ammonia to glutamine. This inhibition results in the accumulation of ammonia, which disrupts cellular processes and leads to cell death. Additionally, the compound may interact with other biomolecules, such as proteins and nucleic acids, to exert its effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent inhibition of glutamine synthetase and accumulation of ammonia. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of glutamine synthetase and slight increases in ammonia levels. At high doses, the compound can cause severe toxicity, leading to significant disruption of cellular processes and cell death. Toxic effects observed at high doses include oxidative stress, apoptosis, and damage to vital organs .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the detoxification and degradation of herbicides. The compound interacts with enzymes such as glutamine synthetase and other detoxifying enzymes to facilitate the breakdown of glufosinate. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it inhibits glutamine synthetase. It may also be directed to other compartments, such as the mitochondria and chloroplasts, through targeting signals and post-translational modifications. These localizations can influence the compound’s effectiveness and impact on cellular processes .
Propriétés
IUPAC Name |
disodium;4-[methyl(oxido)phosphoryl]-2-[(2,2,2-trideuterioacetyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/i1D3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGHOPHLLPFJZ-GXXYEPOPSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNa2O5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






